molecular formula C7H14O2 B3388274 1-Methoxy-4-methylpentan-2-one CAS No. 86883-73-0

1-Methoxy-4-methylpentan-2-one

Cat. No. B3388274
CAS RN: 86883-73-0
M. Wt: 130.18 g/mol
InChI Key: GWPZOSJFNMQZFQ-UHFFFAOYSA-N
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Description

1-Methoxy-4-methylpentan-2-one, also known as 4-Methoxy-4-methylpentan-2-one or 4-Methyl-4-methoxy-2-pentanone, is a clear colorless liquid . It is insoluble in water and less dense than water . This compound is used as a solvent .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR . Additionally, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Physical And Chemical Properties Analysis

This compound is a clear colorless liquid . It is insoluble in water and less dense than water . It has a pleasant odor . It is highly flammable and its vapors are heavier than air .

Mechanism of Action

MIBK acts as a central nervous system depressant, affecting the brain and spinal cord. It is metabolized in the liver and excreted in the urine. MIBK has a low toxicity level, and acute exposure to high levels of MIBK can cause irritation to the eyes, nose, and throat. Chronic exposure to MIBK can cause liver and kidney damage.
Biochemical and Physiological Effects:
MIBK has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. MIBK has also been shown to affect the levels of certain hormones, such as testosterone and cortisol. In addition, MIBK has been shown to have antioxidant properties, which may have implications for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

MIBK has several advantages as a solvent for lab experiments. It has a high boiling point and low viscosity, which makes it an ideal solvent for reactions that require high temperatures. MIBK is also relatively inert, which makes it less likely to react with other chemicals. However, MIBK has some limitations as a solvent. It is not suitable for reactions that require a polar solvent, as it is relatively nonpolar. MIBK is also flammable and should be handled with care.

Future Directions

There are several future directions for the use of MIBK in scientific research. One area of interest is the development of new pharmaceuticals and agricultural chemicals using MIBK as a solvent. Another area of interest is the study of the biochemical and physiological effects of MIBK, particularly its effects on neurotransmitters and hormones. Finally, there is interest in developing new methods for the synthesis of MIBK that are more environmentally friendly and sustainable.
Conclusion:
In conclusion, 1-Methoxy-4-methylpentan-2-one or this compound Isobutyl Ketone (MIBK) is a widely used solvent in various industries and scientific research. Its unique properties make it an ideal solvent for certain reactions, and it has several advantages and limitations for lab experiments. MIBK has been shown to have a variety of biochemical and physiological effects, and there are several future directions for its use in scientific research.

Scientific Research Applications

MIBK is widely used in scientific research as a solvent for various chemical reactions. It is used in the extraction and purification of organic compounds, as well as in chromatography and spectrophotometry. MIBK is also used as a solvent for the synthesis of pharmaceuticals and agricultural chemicals. Its unique properties make it an ideal solvent for certain reactions, such as the Grignard reaction.

Safety and Hazards

1-Methoxy-4-methylpentan-2-one is highly flammable and can be easily ignited by heat, sparks, or flames . Its vapors may form explosive mixtures with air . Inhalation or contact with the material may irritate or burn skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or asphyxiation . Runoff from fire control or dilution water may cause environmental contamination .

properties

IUPAC Name

1-methoxy-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(2)4-7(8)5-9-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPZOSJFNMQZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86883-73-0
Record name 1-methoxy-4-methylpentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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